Head-to-Head Clinical Non-Inferiority to Trimetazidine in Stable Angina
In a comparative international multicenter randomized trial, Thiotriazoline (600 mg/day) demonstrated anti-anginal and anti-ischemic efficacy that was clinically equivalent to Trimetazidine (60 mg/day) in patients with chronic ischemic heart disease receiving first-line therapy [1]. Both drugs showed comparable improvements in total exercise duration, time to 1-mm ST segment depression, and reductions in angina attacks and nitroglycerin consumption [1].
| Evidence Dimension | Anti-anginal and anti-ischemic efficacy |
|---|---|
| Target Compound Data | 600 mg/day oral |
| Comparator Or Baseline | Trimetazidine 60 mg/day oral |
| Quantified Difference | No statistically significant difference; efficacy equal for all primary and secondary endpoints [1]. |
| Conditions | Multicenter randomized trial in symptomatic patients with chronic ischemic heart disease receiving first-line therapy. |
Why This Matters
For procurement, this confirms that Thiotriazoline is a validated, non-inferior alternative to the well-established metabolic agent Trimetazidine, offering a different mechanism of action that may be preferred in specific patient or research contexts.
- [1] Kadin DV, Chumak BA, Filippov AE, Shustov SB. [Thiotriazoline in the Treatment of Stable Angina Pectoris of II-III Functional Class]. Kardiologiia. 2015;55(8):26-29. DOI: 10.18565/cardio.2015.8.26-29. PMID: 26761968. View Source
